molecular formula C8H9NO4 B8815716 Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B8815716
M. Wt: 183.16 g/mol
InChI Key: WGVJBUNCLUARHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-hydroxy-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-9-4-3-5(10)6(7(9)11)8(12)13-2/h3-4,10H,1-2H3

InChI Key

WGVJBUNCLUARHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under ice cooling, 568 mg of sodium hydride (60%) was added to a mixture of 181 mg of dimethyl malonate and 70 ml of N,N-dimethylformamide and the mixture was stirred for 20 minutes. After the mixture was heated to 80° C., 1.50 g of 3-methyl-2H-1,3-oxazine-2,6(3H)-dione was added to the mixture, followed by further stirring at 120° C. for 7 hours. The reaction mixture was concentrated under reduced pressure, 2 mol/L hydrochloric acid was added to the residue, and the mixture was stirred at 60° C. for 15 minutes. The mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, dried with sodium sulfate, filtered, and concentrated. The residue was subjected to silica gel column chromatography (eluent: ethyl acetate) to obtain 100 mg of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represented by the formula:
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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